Andrographidine E

Description

Contextualization within Andrographis Genus and Flavonoid Class

Andrographidine E is a natural compound primarily extracted from plants belonging to the Andrographis genus, a member of the Acanthaceae family. mutagens.co.in The genus comprises approximately 40 species, with many being utilized in traditional medicine, particularly in India and other Southeast Asian countries, for treating a variety of ailments such as dyspepsia, influenza, and malaria. mutagens.co.innih.gov

The two principal botanical sources of this compound are Andrographis paniculata and Andrographis echioides. nih.govnih.govresearchgate.net Andrographis paniculata, commonly known as the "King of Bitters," is a valuable medicinal herb used for centuries to address conditions like viral hepatitis and diabetes. ijpsr.com It is widely cultivated due to its significant therapeutic applications. ijpsr.com The aerial parts and leaves of A. paniculata are the primary sources from which this compound is isolated. biosynth.commdpi.com Andrographis echioides, an annual herb found in South India, is another recognized source of this compound. nih.govresearchgate.net Phytochemical investigations of the whole plant have led to the isolation of this compound. nih.gov

This compound is chemically classified as a flavonoid, a diverse group of phytonutrients found in many fruits and vegetables. Specifically, it is a flavone (B191248) 5-O-glycoside, characterized by an uncommon O-substitution pattern. mutagens.co.in Flavonoids are a major class of bioactive compounds found in Andrographis paniculata, alongside diterpenoids. ijpsr.comnih.gov Research has identified numerous flavonoids in this plant, with this compound being one of the key constituents. nih.govnih.gov Studies have shown that while diterpenoid lactones are predominant in the leaves of A. paniculata, the roots exhibit a higher abundance of flavonoids. mdpi.com The presence of this compound has been confirmed through various analytical techniques, including UPLC-Q-TOF-MS, which has been used to characterize the chemical composition of Andrographis extracts. mdpi.comnih.govnih.gov

Historical Perspective of this compound Discovery and Initial Characterization

The discovery of this compound is rooted in the extensive phytochemical studies of the Andrographis genus. Kuroyanagi and his team reported the isolation of six new flavonoid glucosides from the root of Andrographis paniculata, which they named andrographidines A, B, C, D, E, and F. mutagens.co.injst.go.jp this compound was identified as a new flavone 5-O-glycoside with a 2'-oxygenation in its B-ring. mutagens.co.in Its structure was elucidated using spectral data, particularly carbon-13 and proton nuclear magnetic resonance spectra, and through chemical derivatization. jst.go.jp

Initial characterization revealed its molecular formula as C24H26O11 and a molecular weight of 490.46. nih.gov It presents as a yellow powder. Further analysis using mass spectrometry has helped to detail its fragmentation patterns, confirming its structure. nih.govmdpi.com For instance, the fragment ion at m/z 329.10 Da corresponds to the loss of a glucose molecule from the precursor ion. nih.govmdpi.com

Significance of this compound in the Field of Natural Product Chemistry and Chemical Biology

This compound holds considerable significance in natural product chemistry and chemical biology due to its potential biological activities. It has been investigated for its anti-inflammatory properties, with studies showing it can inhibit the production of pro-inflammatory cytokines. biosynth.com Research has also explored its potential as a cyclooxygenase-2 (COX-2) inhibitor, a key enzyme in inflammation pathways. One study reported an IC50 value of 19 μM for this compound's inhibition of COX-2.

In the realm of computational biology, in silico studies have highlighted the potential of this compound. Molecular docking studies have shown that it has high binding affinities towards histone deacetylases (HDACs), which are important epigenetic targets in cancer research. tandfonline.com Specifically, it exhibited strong binding to HDAC1 and HDAC3. tandfonline.com These findings suggest that this compound could be a valuable lead compound for the development of new therapeutic agents. Its unique structure and biological activity continue to make it a subject of interest for further research and drug discovery efforts. gsconlinepress.com

Structure

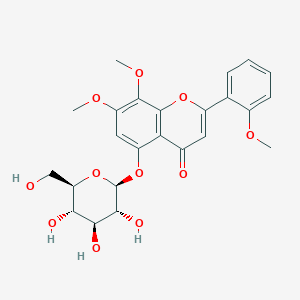

2D Structure

3D Structure

Properties

IUPAC Name |

7,8-dimethoxy-2-(2-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O11/c1-30-13-7-5-4-6-11(13)14-8-12(26)18-15(9-16(31-2)22(32-3)23(18)33-14)34-24-21(29)20(28)19(27)17(10-25)35-24/h4-9,17,19-21,24-25,27-29H,10H2,1-3H3/t17-,19-,20+,21-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWPVIVMWLREST-UKMCQSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Purification Methodologies for Andrographidine E from Biological Matrices

Extraction Protocols from Botanical Sources

The initial step in obtaining Andrographidine E involves its extraction from the plant material, primarily the leaves and aerial parts of Andrographis paniculata. The choice of extraction method significantly influences the yield and purity of the target compound.

Solvent-based extraction is a widely used and fundamental technique for isolating flavonoids from plant materials. The selection of an appropriate solvent is critical and is based on the polarity of the target compounds. Flavonoids, including this compound, are typically polar in nature, making polar solvents effective for their extraction nih.gov.

Methanol (B129727) and ethanol (B145695) are the most common solvents for the extraction of flavonoids and other bioactive compounds from Andrographis paniculata nih.govundip.ac.idresearchgate.net. These solvents are effective due to their ability to dissolve polar compounds like flavonoids.

A general procedure for methanolic or ethanolic extraction involves the following steps:

Preparation of Plant Material: The dried aerial parts of Andrographis paniculata are ground into a fine powder to increase the surface area for solvent interaction.

Maceration or Soxhlet Extraction: The powdered plant material is soaked in methanol or ethanol at room temperature for an extended period (maceration) or subjected to continuous extraction with the solvent at its boiling point using a Soxhlet apparatus undip.ac.id.

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Studies have shown that methanol is a highly effective solvent for extracting compounds from Andrographis paniculata undip.ac.idundip.ac.id. Ethanolic extraction is also widely employed, often in varying concentrations with water, to optimize the extraction of specific compounds nih.gov. The crude methanolic or ethanolic extract contains a complex mixture of phytochemicals, including diterpenoids and other flavonoids, from which this compound must be further purified nih.gov.

**Table 1: Comparison of Solvents for Flavonoid Extraction from *Andrographis paniculata***

| Solvent | Extraction Method | Key Findings | Reference |

|---|---|---|---|

| Methanol | Soxhlet | Found to be the best solvent for extraction of diterpenoid lactones. | undip.ac.idundip.ac.id |

| Ethanol | Maceration | Different concentrations of ethanol affect the yield of extracted metabolites. | nih.gov |

| 50% Ethanol | Maceration | Resulted in the highest extraction yield compared to other ethanol concentrations and water. | nih.gov |

| Methanol | Maceration | Crude methanol extract showed the highest flavonoid content among different fractions. | researchgate.net |

To enhance extraction efficiency, reduce solvent consumption, and shorten extraction times, several advanced techniques have been developed. These methods often provide higher yields of bioactive compounds compared to conventional methods.

Sonication (Ultrasound-Assisted Extraction - UAE): This technique utilizes ultrasonic waves to disrupt plant cell walls, facilitating the release of intracellular components into the solvent. For Andrographis paniculata, sonication with 70% ethanol has been shown to be an effective condition for extracting its bioactive markers mdpi.com.

Reflux Extraction: In this method, the plant material is boiled with the solvent, and the solvent vapors are condensed and returned to the extraction vessel. This process is repeated, allowing for a thorough extraction at an elevated temperature .

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process. This method has been successfully applied to the extraction of flavonoids and other compounds from Andrographis paniculata, with studies indicating that the duration of microwave radiation can significantly affect the yield of total flavonoids semanticscholar.orgresearchgate.net.

**Table 2: Overview of Advanced Extraction Techniques for *Andrographis paniculata***

| Technique | Principle | Advantages | Reference |

|---|---|---|---|

| Sonication (UAE) | Uses ultrasonic waves to disrupt cell walls. | Faster extraction, reduced solvent consumption. | mdpi.com |

| Reflux | Continuous boiling and condensation of the solvent. | Thorough extraction at a constant temperature. | |

| Microwave-Assisted Extraction (MAE) | Utilizes microwave energy for rapid heating. | Shorter extraction time, higher efficiency. | semanticscholar.org |

Bio-affinity extraction is a targeted approach that utilizes the specific interaction between a biological macromolecule and its ligand to isolate bioactive compounds from a complex mixture.

A notable and specific method for the isolation of immunologically active compounds, including this compound, from Andrographis herba involves macrophage biospecific extraction coupled with Ultra-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) nih.gov.

This innovative technique is based on the principle that active compounds in a plant extract will bind to specific targets on or within cells. The procedure can be summarized as follows:

Cell Culture: RAW264.7 macrophage cells are cultured and used as the biological matrix for extraction.

Incubation: The cultured macrophages are incubated with the crude extract of Andrographis paniculata. During this step, compounds with an affinity for the macrophages will bind to them.

Washing and Lysis: The cells are washed to remove unbound compounds. Subsequently, the cells are lysed to release the bound compounds.

Analysis: The lysate containing the bound compounds is then analyzed by UPLC/Q-TOF-MS to identify the captured molecules.

Using this method, this compound was successfully identified as one of the flavonoids from Andrographis herba that specifically binds to macrophages, suggesting its potential immunological activity. The identification was confirmed through the analysis of its mass spectrometry fragmentation patterns nih.gov. This technique serves as a powerful tool for screening and identifying specific bioactive compounds from complex herbal extracts nih.gov.

Bio-Affinity Extraction Methods in Compound Screening

Chromatographic Separation Techniques for Purification and Enrichment

Following the initial extraction, the crude extract contains a multitude of compounds. Therefore, chromatographic techniques are essential for the separation, purification, and enrichment of this compound.

Common chromatographic methods employed for the purification of flavonoids from Andrographis paniculata extracts include:

Column Chromatography (CC): This is a fundamental and widely used technique for the large-scale separation of compounds. The crude extract is loaded onto a stationary phase (e.g., silica (B1680970) gel or alumina) packed in a column. A solvent or a mixture of solvents (mobile phase) is then passed through the column, and the compounds are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the target compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for both analytical and preparative purposes. For the separation of compounds from Andrographis paniculata, a reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile (B52724) nih.govmdpi.com. The separation is based on the differential partitioning of the compounds between the nonpolar stationary phase and the polar mobile phase. By optimizing the mobile phase composition and gradient, individual compounds can be effectively separated.

Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby preventing irreversible adsorption of the sample. It has been successfully used to separate major diterpenoids from Andrographis paniculata and can be applied to the purification of flavonoids as well nih.gov.

The final identification and structural confirmation of isolated this compound are typically performed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy nih.gov.

Lack of Specific Research Hinders Detailed Elucidation of Isolation and Purification Methodologies for this compound

Despite a comprehensive search of scientific literature, detailed, replicable methodologies for the isolation and purification of the specific chemical compound this compound from biological matrices remain largely undocumented. The current body of research focuses extensively on other major diterpenoids from the Andrographis genus, particularly Andrographolide (B1667393), leaving a significant gap in the understanding of specific protocols for this compound.

Consequently, a thorough and scientifically accurate article detailing the precise conditions for isolating this compound using column chromatography, High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC) cannot be generated. The available scientific data does not provide the specific stationary phases, mobile phase compositions, gradient programs, flow rates, or detection parameters required to describe these processes exclusively for this compound.

While general chromatographic principles are broadly applicable, the successful isolation of a specific compound is highly dependent on its unique physicochemical properties. Extrapolating methods developed for other compounds, such as Andrographolide, would be scientifically unsound and would not meet the standards of accuracy required for this subject. Further research is needed to develop and publish specific, validated protocols for the isolation and purification of this compound.

Advanced Spectroscopic and Spectrometric Elucidation of Andrographidine E Chemical Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Assignment

NMR spectroscopy stands as the cornerstone for the structural elucidation of Andrographidine E, providing detailed insight into the molecular skeleton and the relative orientation of its constituent atoms.

One-dimensional NMR spectra offer a fundamental map of the molecule's structure. The ¹H NMR spectrum reveals the number of distinct protons, their chemical environment, and their scalar coupling relationships, while the ¹³C NMR spectrum provides a count of the carbon atoms and information about their hybridization and electronic environment.

The ¹H NMR spectrum of this compound displays characteristic signals for a flavone (B191248) nucleus substituted with methoxy (B1213986) groups and a glycosidic moiety. Key signals include those for the aromatic protons on the A and B rings, the olefinic proton of the C ring, methoxy group protons, and the protons of the sugar unit. The anomeric proton of the glucose moiety typically appears as a doublet, with its coupling constant providing information about its stereochemical configuration. mutagens.co.in

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each carbon atom in the molecule. The chemical shifts confirm the presence of a flavone core, identified by the carbonyl carbon (C-4), and various oxygenated and non-oxygenated aromatic carbons. Signals corresponding to the methoxy groups and the six carbons of the glucopyranosyl unit are also clearly visible. mutagens.co.in A previously reported chemical shift for C-9 at 157.2 ppm has been revised to 151.6 ppm, which is more consistent with similar flavonoid structures. researchgate.net

Table 1: ¹H and ¹³C NMR Spectral Data for this compound (in pyridine-d₅) mutagens.co.in

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

|---|---|---|

| Aglycone | ||

| 2 | 160.3 | |

| 3 | 113.1 | 8.04, s |

| 4 | 179.2 | |

| 5 | 154.7 | |

| 6 | 101.8 | 7.82, s |

| 7 | 157.1 | |

| 8 | 133.5 | |

| 9 | 151.6 | |

| 10 | 110.6 | |

| 1' | 118.9 | |

| 2' | 158.5 | |

| 3' | 117.8 | 7.56, d (7.8) |

| 4' | 133.0 | 7.66, t (7.8) |

| 5' | 119.9 | 7.34, t (7.8) |

| 6' | 129.1 | 8.48, d (7.8) |

| 7-OMe | 56.5 | 4.20, s |

| 8-OMe | 61.5 | 4.26, s |

| Glucose Moiety | ||

| 1'' | 106.4 | 5.63, d (7.2) |

| 2'' | 75.2 | 4.71, t (7.9) |

| 3'' | 77.9 | 4.66, t (7.9) |

| 4'' | 71.7 | 4.47, overlapped |

| 5'' | 79.5 | 4.47, overlapped |

| 6''a | 62.8 | 4.95, br d (12.0) |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons, establishing the connectivity between different structural fragments. For instance, HMBC correlations would confirm the placement of the methoxy groups and the attachment of the glucose unit to the flavone A-ring. mdpi.com

The Rotating frame Overhauser Effect Spectroscopy (ROESY) experiment provides information about the spatial proximity of protons, which is vital for determining stereochemistry. In the case of this compound, ROESY correlations would be used to confirm the position of the sugar moiety by observing a through-space interaction between the anomeric proton (H-1'') of the glucose and a proton on the aglycone, such as H-6. mdpi.comstudylib.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of this compound and for confirming its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. Techniques such as High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) or High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are employed for this purpose. For this compound, the molecular formula is established as C₂₄H₂₆O₁₁. chemfaces.comnih.gov The HR-ESI-MS analysis would show a protonated molecular ion [M+H]⁺ at an m/z value consistent with the calculated exact mass for C₂₄H₂₇O₁₁⁺. scispace.com

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecular ion and analyzing the resulting daughter ions. This technique is often coupled with liquid chromatography, as in UPLC/Q-TOF-MS (Ultra-Performance Liquid Chromatography/Quadrupole-Time-of-Flight Mass Spectrometry), to analyze complex mixtures. nih.gov

The fragmentation of this compound follows a predictable pathway for flavonoid O-glycosides. nih.govmdpi.com A primary and characteristic fragmentation is the neutral loss of the glucose unit (162 Da), resulting in a prominent aglycone fragment ion. nih.gov Further fragmentation of this aglycone occurs through processes such as the loss of methyl radicals (CH₃) from the methoxy groups and Retro-Diels-Alder (RDA) cleavage of the C-ring, which provides diagnostic ions confirming the substitution pattern of the A and B rings. nih.govmdpi.com

Table 2: Key MS/MS Fragmentation Data for this compound ([M+H]⁺) nih.govmdpi.com

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Interpretation |

|---|---|---|---|

| 491.15 | 329.10 | 162.05 | Loss of glucose moiety (Glc) |

| 329.10 | 314.08 | 15.02 | Loss of a methyl group (CH₃) |

| 314.08 | 299.06 | 15.02 | Loss of a second methyl group (CH₃) |

| 329.10 | 183.03 | - | Retro-Diels-Alder (RDA) fragmentation |

Ancillary Spectroscopic Techniques (IR and UV-Vis) for Functional Group and Chromophore Confirmation

While NMR and MS provide the core structural data, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer valuable confirmatory information about the functional groups and electronic system of this compound. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of key functional groups. These include a broad absorption for hydroxyl (-OH) groups from the sugar moiety, sharp absorptions for C-H bonds in the aromatic and aliphatic regions, a strong absorption for the conjugated ketone carbonyl (C=O) of the flavone C-ring, and absorptions corresponding to aromatic C=C bonds and C-O ether linkages. researchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the conjugated system of the molecule. Flavonoids typically exhibit two major absorption bands. For this compound, Band I corresponds to the cinnamoyl system (B-ring and C-ring), while Band II relates to the benzoyl system (A-ring). The positions of these absorption maxima (λmax) are characteristic of the flavone chromophore and its specific oxygenation pattern. researchgate.netmdpi.com

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| Andrographidine A |

| Andrographidine D |

| This compound |

| Andrographidine F |

| Andrographidine G |

| Andrographolide (B1667393) |

| Andropanolide |

| Curvifloruside F |

| Dehydroandrographolide |

| Deoxyandrographolide |

| 14-Deoxy-11,12-didehydroandrographiside (B595922) |

| Echioidinin |

| 6-epi-8-O-acetyl-harpagide |

| 5-hydroxy-7, 2′, 3′-trimethoxyflavone |

| 5-hydroxy-7, 8, 2′, 3′-tetramethoxyflavone |

| Isoandrographolide |

| Kaempferol |

| Luteolin |

| Neoandrographolide |

| Skullcapflavone I |

| 5, 7, 2′, 3′-tetramethoxyflavone |

| 5,2′,6′-trihydroxy-7-methoxyflavone 2′-O-β-d-glucopyranoside |

Biosynthesis and Metabolic Engineering of Andrographidine E

Elucidation of Andrographidine E within the Flavonoid Biosynthetic Pathway

The biosynthesis of this compound is intricately linked to the general flavonoid pathway, a well-characterized route in plants. Flavonoids are synthesized from precursors derived from the phenylpropanoid pathway.

Identification of Precursor Compounds and Intermediate Enzymatic Steps

While the complete, specific enzymatic steps leading to this compound are still under full investigation, the general flavonoid biosynthetic pathway provides a strong framework. The synthesis originates from the amino acid phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions, including those catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), leads to the formation of p-coumaroyl-CoA.

This precursor then enters the flavonoid pathway, where it is condensed with three molecules of malonyl-CoA by chalcone (B49325) synthase (CHS) to form chalcone, the first committed intermediate. Chalcone isomerase (CHI) then converts chalcone to naringenin, a central flavanone (B1672756) intermediate. From naringenin, a branching network of enzymatic reactions involving hydroxylases, reductases, and glycosyltransferases leads to the vast diversity of flavonoids. mdpi.com

For this compound, which is a flavone (B191248) glycoside, subsequent modifications of the flavone backbone are necessary. These modifications likely involve hydroxylation and methoxylation at specific positions on the A and B rings, followed by glycosylation. The identification of specific enzymes responsible for these final steps in A. paniculata is an active area of research. royalsocietypublishing.org

Transcriptomic and Proteomic Analyses of Flavonoid Biosynthesis Genes in Andrographis paniculata

Transcriptomic and proteomic studies have been instrumental in identifying candidate genes and proteins involved in the biosynthesis of flavonoids, including this compound, in Andrographis paniculata. mdpi.comresearchgate.net These analyses have revealed the expression patterns of genes encoding key enzymes in the flavonoid pathway in different plant tissues.

A comprehensive transcriptome analysis of the roots, stems, and leaves of A. paniculata identified 60 candidate genes involved in flavonoid biosynthesis. mdpi.comnih.gov Notably, the expression of many of these genes was found to be highest in the roots, which correlates with the observed higher accumulation of flavonoids in this plant part. mdpi.comrroij.com This suggests that the roots are a primary site for flavonoid synthesis. rroij.com

Table 1: Key Enzyme Classes Identified in A. paniculata Transcriptome and their Putative Role in Flavonoid Biosynthesis

| Enzyme Class | Putative Function in Flavonoid Biosynthesis | Reference |

| Phenylalanine ammonia-lyase (PAL) | Catalyzes the first step in the phenylpropanoid pathway. | mdpi.com |

| Cinnamate-4-hydroxylase (C4H) | Involved in the hydroxylation of cinnamic acid. | mdpi.com |

| 4-coumarate:CoA ligase (4CL) | Activates p-coumaric acid for entry into the flavonoid pathway. | mdpi.com |

| Chalcone synthase (CHS) | Catalyzes the formation of the chalcone backbone. | mdpi.commdpi.com |

| Chalcone isomerase (CHI) | Converts chalcone to flavanone. | mdpi.com |

| Flavonoid hydroxylases | Introduce hydroxyl groups at specific positions on the flavonoid skeleton. | mdpi.com |

| O-methyltransferases (OMTs) | Catalyze the methylation of hydroxyl groups. | mdpi.com |

| Glycosyltransferases (GTs) | Attach sugar moieties to the flavonoid aglycone. | royalsocietypublishing.org |

Proteomic analyses have further corroborated these findings by identifying the corresponding proteins. For instance, studies have detected the presence of chalcone isomerase (CHI) and flavonoid 3',5'-hydroxylase specifically in the roots of plants, supporting the tissue-specific synthesis of certain flavonoids. mdpi.com The differential expression of various proteins involved in the isoprenoid and phenylpropanoid pathways has also been observed, highlighting the complex regulation of secondary metabolite production. researchgate.net

Regulatory Mechanisms Governing this compound Accumulation

The accumulation of this compound is governed by a complex interplay of regulatory factors, including developmental stage and environmental cues. The concentration and composition of phytochemicals in A. paniculata are known to vary depending on the geographical location, the specific plant part, the season, and the phenological growth stage. mdpi.com

Studies have shown that the content of total flavonoids can be influenced by agricultural practices such as continuous cropping, which has been observed to lead to a decrease in their accumulation. genedenovo.com This decline is associated with the downregulation of genes involved in the flavonoid biosynthesis pathway. genedenovo.com

Transcription factors (TFs) play a crucial role in regulating the expression of biosynthetic genes. Transcriptome analysis of A. paniculata has identified numerous transcription factor families, such as MYB, bHLH, and WRKY, which are known to be involved in the regulation of flavonoid biosynthesis in other plant species. researchgate.net The elicitation of plant cell cultures with jasmonic acid (JA) has been shown to influence the expression of proteins involved in secondary metabolism, including those in the isoprenoid pathway, suggesting a role for hormonal signaling in regulating the production of these compounds. researchgate.net

Strategies for Enhancing this compound Production through Biotechnological Approaches

Given the medicinal importance of this compound and other bioactive compounds in A. paniculata, there is significant interest in developing biotechnological strategies to enhance their production. researchgate.net

One promising approach is the use of plant cell and organ cultures. Cell suspension cultures of A. paniculata have been explored for the production of secondary metabolites. psu.edu The application of elicitors, such as salicylic (B10762653) acid and chitosan, to these cultures has been shown to significantly enhance the production of andrographolide (B1667393), a major diterpenoid lactone in the plant. psu.edu This suggests that similar strategies could be employed to boost the synthesis of flavonoids like this compound.

Metabolic engineering offers another powerful tool for increasing the yield of desired compounds. This involves the targeted manipulation of biosynthetic pathways by overexpressing genes encoding rate-limiting enzymes or by downregulating competing pathways. The identification of key biosynthetic genes through transcriptomic and proteomic analyses provides a roadmap for such engineering efforts. nih.govresearchgate.net For example, the characterization of flavonoid glycosyltransferases from A. paniculata opens up possibilities for producing specific flavonoid glycosides in heterologous systems. royalsocietypublishing.org

Furthermore, the development of a complete genome sequence for A. paniculata provides a valuable resource for functional genomics and will facilitate more precise metabolic engineering strategies in the future. nih.gov By combining these biotechnological approaches, it may be possible to create high-yielding production platforms for this compound and other valuable phytochemicals from this important medicinal plant.

Molecular Mechanisms of Action of Andrographidine E

Modulation of Inflammatory Signaling Pathways

Andrographidine E has been shown to influence several key signaling pathways involved in the inflammatory process. Its mechanisms of action include the inhibition of pro-inflammatory molecules and the targeting of specific transcription factors and enzymes that play a crucial role in inflammation.

Targeting Nuclear Factor-kappa B (NF-κB) Pathway Activation

A key target of this compound is the Nuclear Factor-kappa B (NF-κB) signaling pathway. biosynth.com NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to inflammatory stimuli, NF-κB becomes activated and promotes the expression of genes involved in inflammation. This compound has been found to inhibit the activation of the NF-κB pathway. biosynth.combiorxiv.org This inhibition is a significant part of its anti-inflammatory effect. biorxiv.org

Cyclooxygenase-2 (COX-2) Inhibition and Associated Arachidonic Acid Metabolism

This compound has been identified as an inhibitor of cyclooxygenase-2 (COX-2). researchgate.netfrontiersin.org COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. researchgate.net An enzyme inhibition assay revealed that this compound has an IC₅₀ of 19 μM for COX-2. nih.govresearchgate.net The inhibition of COX-2 by this compound is a critical mechanism behind its anti-inflammatory properties. researchgate.netfrontiersin.org Furthermore, network pharmacology studies suggest that the anti-inflammatory effects of this compound are exerted through pathways related to COX-2 and arachidonic acid metabolism.

Table 1: COX-2 Inhibitory Activity of Compounds from Andrographis Herba

| Compound | IC₅₀ (μM) |

|---|---|

| This compound | 19 |

| 14-deoxy-11,12-didehydroandrographiside (B595922) | >200 |

| Deoxyandrographolide | >200 |

Data from enzyme inhibition assays. nih.govresearchgate.net

Nitric Oxide (NO) Production Suppression via iNOS Pathways

This compound has been shown to suppress the production of nitric oxide (NO). NO is a signaling molecule with various physiological roles, but its overproduction by inducible nitric oxide synthase (iNOS) during inflammation can be detrimental. biorxiv.org Studies have demonstrated that this compound can significantly decrease the release of NO in macrophages. Molecular docking studies further suggest that this compound has the potential to interact with and inhibit nitric oxide synthase proteins. researchgate.net

Immunomodulatory Effects at the Cellular and Molecular Level

Beyond its direct anti-inflammatory actions, this compound also exhibits immunomodulatory effects, influencing the behavior of key immune cells. biosynth.com

Interactions with Macrophage Cell Lines and Immune Response Elements

This compound has been shown to interact with macrophage cell lines, such as RAW264.7. Macrophages are crucial players in the immune system, involved in both initiating and resolving inflammation. By binding to macrophages, this compound can modulate their activity and the subsequent immune response. This interaction underscores the compound's potential to influence the innate immune system. biosynth.com

Epigenetic Regulation: Histone Deacetylase (HDAC) Inhibition

This compound, a flavonoid compound derived from the plant Andrographis paniculata, has been identified in computational studies as a potential modulator of epigenetic mechanisms, specifically through the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. The dysregulation of HDAC activity is implicated in the development and progression of various diseases, including cancer, making HDAC inhibitors a significant area of therapeutic research.

In silico screening of thirty-four phytochemicals from Andrographis paniculata has highlighted this compound's potential as a potent HDAC inhibitor. nih.govresearchgate.net These computational models predict that this compound can effectively bind to the catalytic active sites of specific HDAC enzymes, suggesting a mechanism for its potential therapeutic effects.

Selective Inhibition Profiles Against Class I HDACs (HDAC1, HDAC3)

Further computational analysis has revealed a selective inhibition profile for this compound against certain Class I HDACs, which are primarily located in the nucleus and are key regulators of cell proliferation and survival. nih.gov A molecular docking study investigating the interaction of compounds from Andrographis paniculata with Class I HDACs (HDAC1, HDAC3, and HDAC8) identified this compound as a standout inhibitor of HDAC1 and HDAC3. nih.govresearchgate.net

The study reported that this compound exhibited the highest binding affinities among all tested compounds towards HDAC1 and HDAC3. nih.govresearchgate.net The predicted binding energy for the interaction between this compound and HDAC1 was -9.261 kcal/mol, and for HDAC3, it was -9.554 kcal/mol. nih.govresearchgate.net These values were notably stronger than those of the control drug, Givinostat, a known HDAC inhibitor, which showed binding affinities of -8.789 kcal/mol and -9.448 kcal/mol for HDAC1 and HDAC3, respectively. nih.govresearchgate.net The stability of these interactions was further validated through Molecular Dynamic (MD) simulations, which confirmed the formation of stable complexes between this compound and both HDAC1 and HDAC3. nih.govresearchgate.netbiointerfaceresearch.com

Table 1: Predicted Binding Affinities of this compound against Class I HDACs

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | HDAC1 | -9.261 nih.govresearchgate.net |

| This compound | HDAC3 | -9.554 nih.govresearchgate.net |

| Givinostat (Control) | HDAC1 | -8.789 nih.govresearchgate.net |

| Givinostat (Control) | HDAC3 | -9.448 nih.govresearchgate.net |

Antiviral Mechanisms of Action (e.g., SARS-CoV-2 Targets)

In silico research has explored the potential of this compound as an antiviral agent, particularly against SARS-CoV-2, the virus responsible for COVID-19. The primary mechanism investigated is the compound's ability to bind to and potentially inhibit key viral and host proteins that are critical for the virus's lifecycle, including viral entry, replication, and protein processing.

Predicted Binding and Inhibitory Potentials Against Viral Proteins (e.g., S protein, RdRp, ACE2, PLpro)

Molecular docking studies have been conducted to predict the binding affinity of this compound to several crucial protein targets associated with SARS-CoV-2 infection. mdpi.com These targets include the viral Spike (S) protein, which mediates entry into host cells; the RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication; the Papain-like protease (PLpro), which is involved in processing viral polyproteins; and the human Angiotensin-Converting Enzyme 2 (ACE2), the primary receptor for the S protein on host cells. mdpi.comnih.gov

One such study calculated the binding energies of this compound with these four proteins. The results suggested that this compound has the potential to interact with all targets, with the strongest predicted affinity for the S protein. mdpi.com The calculated binding energies were as follows:

S protein: -8.3 kcal/mol

PLpro: -7.9 kcal/mol

ACE2: -7.3 kcal/mol

RdRp: -6.7 kcal/mol

These findings suggest that the active compounds in A. paniculata, including this compound, may inhibit the virus from binding to human cells by interacting with the S protein and PLpro. mdpi.com

Table 2: Predicted Binding Energies of this compound against SARS-CoV-2 Related Proteins

| Compound | Viral/Host Protein Target | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| This compound | S protein | -8.3 mdpi.com |

| This compound | PLpro | -7.9 mdpi.com |

| This compound | ACE2 | -7.3 mdpi.com |

| This compound | RdRp | -6.7 mdpi.com |

Antimicrobial Mechanisms: Inhibition of Dihydrofolate Reductase (DHFR) in Bacterial Pathogens

The potential antimicrobial activity of this compound has been investigated through its predicted interaction with Dihydrofolate Reductase (DHFR). researchgate.netbiointerfaceresearch.com DHFR is a vital enzyme in bacterial pathogens, responsible for catalyzing the conversion of dihydrofolate to tetrahydrofolate, a precursor necessary for the synthesis of nucleic acids and certain amino acids. biointerfaceresearch.com Inhibition of bacterial DHFR disrupts these essential pathways, leading to a halt in bacterial growth and cell death, making it a well-established target for antimicrobial drugs like trimethoprim. biointerfaceresearch.com

A computational study analyzing phytochemicals from Andrographis paniculata for their ability to inhibit DHFR from the bacterium Staphylococcus aureus included this compound as one of the tested compounds. researchgate.netbiointerfaceresearch.com The analysis, performed using molecular docking, showed that this compound is predicted to interact with the active site amino acid residues of S. aureus DHFR. biointerfaceresearch.com While a specific binding energy value was not detailed in the available literature, the study confirmed that this compound was among the phytochemicals analyzed and provided visual representations of its non-covalent interactions within the enzyme's binding pocket. researchgate.netbiointerfaceresearch.com This suggests a potential mechanism for antimicrobial action against bacterial pathogens through the competitive inhibition of the DHFR enzyme. biointerfaceresearch.com

Preclinical Pharmacological Investigations of Andrographidine E in Vitro and Animal Models

Anti-Inflammatory Efficacy in Cell-Based Assays

Andrographidine E has been investigated for its potential to mitigate inflammatory responses by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. In studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for inflammation, compounds isolated from Andrographis paniculata, including this compound, have demonstrated significant inhibitory effects on NO secretion. researchgate.net While specific data for this compound's direct effect on NO production in this model is still emerging, related compounds from the same plant have shown concentration-dependent inhibition of LPS-induced nitrite (B80452) accumulation, which is an indicator of NO production. nih.gov For instance, andrographolide (B1667393), a major constituent of Andrographis paniculata, has been shown to suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.gov This suggests a potential mechanism for the anti-inflammatory effects of compounds from this plant, including this compound. Further research focusing specifically on this compound is needed to quantify its NO inhibitory capacity.

Molecular docking studies have also been employed to predict the anti-inflammatory potential of this compound. These computational analyses have shown that this compound has a strong binding affinity for nitric oxide synthase (NOS), suggesting a mechanism for its anti-inflammatory action through the inhibition of this enzyme. biorxiv.org

This compound has been identified as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory process by synthesizing prostaglandins. nih.gov In a study that screened for COX-2 ligands in an extract of Andrographis Herba, this compound was one of five compounds identified as a COX-2 inhibitor. An enzyme inhibition assay revealed that this compound possesses an IC50 value of 19 μM for COX-2 inhibition. nih.govresearchgate.net This indicates a moderate level of inhibitory activity. For comparison, other compounds from the same extract, such as 14-deoxy-11,12-didehydroandrographiside (B595922) and deoxyandrographolide, had significantly higher IC50 values of >200 μM. nih.govresearchgate.net Molecular docking studies have further supported these findings, suggesting that this compound can bind to multiple amino acid residues of the COX-2 enzyme. nih.gov

| Compound | COX-2 IC50 (μM) | Source |

|---|---|---|

| This compound | 19 | nih.govresearchgate.net |

| 14-deoxy-11,12-didehydroandrographiside | >200 | nih.govresearchgate.net |

| Deoxyandrographolide | >200 | nih.govresearchgate.net |

Immunomodulatory Activity in Preclinical Cellular and Animal Models

The immunomodulatory potential of compounds from Andrographis paniculata, the plant source of this compound, has been a subject of scientific investigation. While direct studies on this compound are limited, research on the plant's extracts and its major constituent, andrographolide, provides insights into its potential effects on the immune system. Andrographolide has been shown to modulate immune responses by affecting the function of various immune cells, including macrophages. nih.gov It can attenuate the activation of both classically activated (M1) and alternatively activated (M2) macrophages, thereby influencing the balance of inflammatory and anti-inflammatory responses. nih.gov Furthermore, extracts of Andrographis paniculata have been reported to stimulate the proliferation of human peripheral blood lymphocytes and enhance the production of interleukin-2 (B1167480) (IL-2), a key cytokine in T-cell mediated immunity. rroij.com These findings suggest that compounds within the plant, potentially including this compound, possess the ability to modulate immune functions, although further specific research on this compound is required to confirm these activities.

Anti-Cancer Potential through Epigenetic Modulation in Cell Lines

The potential of natural compounds to act as epigenetic modulators in cancer therapy is a growing area of research. nih.gov Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression and are often dysregulated in cancer. nih.govnih.gov While there is no direct evidence specifically linking this compound to epigenetic modulation in cancer cells, the broader class of compounds to which it belongs has shown promise. Natural compounds have been reported to influence epigenetic processes, leading to the inhibition of cancer cell growth. nih.gov For example, some phytochemicals can alter DNA methylation patterns and histone acetylation, thereby affecting the transcription of genes involved in cell death pathways. nih.gov Further investigation is needed to determine if this compound possesses such epigenetic modulatory effects and to elucidate its potential as an anti-cancer agent acting through these mechanisms.

Antiviral Efficacy in In Vitro Systems Against Relevant Pathogens

In silico studies have explored the antiviral potential of this compound against various viral targets. Molecular docking analyses have suggested that this compound may have inhibitory activity against key proteins of SARS-CoV-2, the virus that causes COVID-19. mdpi.com These studies predicted favorable binding affinities of this compound to the spike protein, papain-like protease (PLpro), and RNA-dependent RNA polymerase (RdRp) of the virus. mdpi.com While these computational findings are promising, they require validation through in vitro and in vivo experiments to confirm the actual antiviral efficacy of this compound.

| Compound | Target Protein | Binding Energy (kcal/mol) | Source |

|---|---|---|---|

| This compound | Spike Protein | -8.3 | mdpi.com |

| PLpro | -6.7 | mdpi.com | |

| RdRp | -7.3 | mdpi.com |

Antimicrobial Activity in Cellular Models Against Bacterial Strains

Research on Andrographidine E Analogues and Chemically Modified Derivatives

Identification and Isolation of Naturally Occurring Andrographidine E Analogues from Andrographis Species

This compound is a flavonoid, specifically a 2'-oxygenated flavone (B191248) glucoside, that has been identified and isolated from multiple species within the Andrographis genus, including Andrographis paniculata and Andrographis echioides. nih.govresearchgate.netmdpi.compsu.edu It is primarily found in the roots of the plant and is typically extracted using solvents like methanol (B129727). mdpi.comrroij.com

Alongside this compound, several other structurally similar flavonoids, known as its natural analogues, have been isolated from Andrographis paniculata. These compounds share a common flavonoid backbone and are often found in the same parts of the plant. The primary naturally occurring analogues identified are Andrographidine A, B, C, D, and F. mdpi.com The isolation of this family of compounds has been crucial for understanding the phytochemical diversity of the Andrographis species. researchgate.netmdpi.com

Table 1: Naturally Occurring Andrographidine Analogues in Andrographis paniculata

| Compound Name | Plant Part |

|---|---|

| Andrographidine A | Root |

| Andrographidine B | Root |

| Andrographidine C | Root |

| Andrographidine D | Root |

| This compound | Root |

| Andrographidine F | Root |

| Andrographidine G | Whole Plant |

Data sourced from multiple phytochemical reviews. mdpi.comrroij.com

Strategies for Semisynthesis and Chemical Modification of this compound for Activity Optimization

In contrast, a review of available scientific literature indicates a significant lack of studies detailing specific strategies for the semisynthesis or chemical modification of this compound. Researchers have prioritized the more abundant andrographolide (B1667393) as a starting scaffold for developing new therapeutic agents. As a result, there are no widely reported methods or established protocols for the chemical derivatization of this compound aimed at activity optimization.

Advanced Analytical Methodologies for Andrographidine E Research and Quality Control

Quantitative Analysis Techniques for Accurate Determination

Accurate quantification of specific phytochemicals is fundamental for quality control and research. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are cornerstone techniques for the precise determination of compounds like Andrographidine E in raw materials and finished products.

High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized technique for the separation and quantification of compounds in herbal extracts. ijpsonline.comresearchgate.net Its application in the analysis of Andrographis paniculata is extensive, often targeting the major diterpenoid lactones for quality control purposes. ijpsonline.comresearchgate.net The versatility of HPLC is enhanced by the use of various detectors, each offering distinct advantages.

Table 1: Examples of HPLC Methods for Analysis of Andrographis paniculata Constituents This table is interactive. Click on the headers to sort.

| Compounds Analyzed | Column | Mobile Phase | Flow Rate | Detector | Reference |

|---|---|---|---|---|---|

| Andrographolide (B1667393), Dehydroandrographolide | BECKMAN C18 (4.6 mm x 250 mm, 5 µm) | Acetonitrile-water gradient | 0.5 mL/min | UV (225 nm) | nih.gov |

| Andrographolide, Didehydroandrographolide, Neoandrographiside | Chromolith Performance RP18e (100 mm x 4.6 mm) | Water and methanol (B129727) gradient | 3.0 mL/min | UV (220 nm), ELSD | nih.govresearchgate.net |

| Andrographolide | Inertsil ODS C18 (150 mm x 4.6 mm, 5 µm) | Methanol-water (50:50 v/v) | 1.0 mL/min | UV (254 nm) | phcogj.comphcogj.com |

Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) represents a significant advancement in analytical capability, offering higher resolution, greater sensitivity, and shorter analysis times compared to conventional HPLC. nih.gov This technique is exceptionally powerful for analyzing complex mixtures like Andrographis extracts, enabling the simultaneous identification and quantification of dozens of compounds in a single run. tandfonline.comunair.ac.idnih.gov

For the identification of this compound, UPLC coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) is particularly effective. nih.gov This high-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of a compound. The tandem mass spectrometry (MS/MS) capability fragments the parent ion into smaller, characteristic product ions. The resulting fragmentation pattern serves as a structural fingerprint. Researchers identified this compound by its specific mass-to-charge ratio (m/z) and by comparing its fragmentation behavior—such as the loss of radicals like CH₃ and fragmentation via Retro-Diels-Alder (RDA) pathways—with previously reported data. nih.govresearchgate.net This level of specificity is crucial for unambiguously identifying compounds in a complex matrix.

Metabolomics and Chemometric Approaches in Andrographis Extracts

Metabolomics and chemometrics are systems-level approaches that provide a holistic view of the chemical composition of a biological sample. These strategies are invaluable for understanding the chemical diversity of Andrographis paniculata and for developing robust quality control measures.

Untargeted metabolomics aims to capture and analyze as many metabolites as possible in a sample to gain a comprehensive chemical snapshot. mdpi.com This approach, often utilizing UHPLC-MS, has been applied to Andrographis paniculata to investigate how the chemical profile changes based on factors like the plant part (root, stem, leaf) and the growth stage at which it is harvested. mdpi.comnih.gov

One study identified a total of 225 components in A. paniculata, including numerous diterpene lactones and flavonoids. mdpi.com Such research reveals that the concentration and presence of specific compounds, including those structurally related to this compound, can vary significantly. For example, major diterpenoid lactones like andrographolide were found in the stem and leaf but not in the root. mdpi.com Another study using ¹H NMR-based metabolomics found that young leaves harvested at the pre-flowering stage were richer in key diterpenes compared to mature leaves. researchgate.netnih.govnih.gov This information is critical for standardizing harvesting practices to ensure a consistent and high-quality chemical profile in the final extract.

Chemometrics involves the use of multivariate statistical methods to extract meaningful information from large and complex chemical datasets, such as HPLC or MS fingerprints. nih.gov Techniques like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are powerful tools for quality control and sample discrimination. ijpsonline.comnih.gov

PCA reduces the dimensionality of complex data, allowing for the visualization of similarities and differences between samples. HCA groups samples into clusters based on the similarity of their chemical profiles. ijpsonline.comresearchgate.net These methods have been successfully used to:

Discriminate Andrographis samples based on geographical origin: Studies have shown that the chemical fingerprints of A. paniculata can be grouped according to the region where they were grown, highlighting the influence of environment on chemical composition. ijpsonline.comijpsonline.com

Classify extracts based on processing methods: The choice of extraction solvent significantly impacts the chemical profile of the final extract. PCA has been used to clearly separate extracts prepared with different concentrations of ethanol (B145695), demonstrating that the solvent choice alters the metabolite composition. nih.govresearchgate.net

By applying chemometric analysis to the comprehensive data from chromatographic fingerprints, it is possible to build robust quality control models that ensure the consistency and authenticity of Andrographis extracts containing this compound. ijpsonline.com

Bio-Affinity and Cell-Based Extraction Techniques for Ligand Screening

Identifying the biologically active components within a complex herbal extract is a significant challenge in drug discovery. Bio-affinity and cell-based screening techniques offer an innovative approach to selectively isolate and identify compounds that interact with specific biological targets.

One such method, macrophage biospecific extraction, was developed to screen for potential immunologically active components from Andrographis Herba. nih.gov In this technique, a macrophage cell line (RAW264.7) was used as a biological target to capture compounds from an ethanol extract of the plant. The compounds that bound to the cells were subsequently eluted and analyzed using UPLC/Q-TOF-MS.

By comparing the chemical profile of the cell-bound fraction to the original extract, researchers were able to identify nine compounds that specifically interacted with the macrophage cells. This compound was successfully identified as one of these potential bioactive ligands. nih.gov This approach is highly effective as it directly links a compound's presence to a potential biological interaction, streamlining the process of discovering active molecules within a complex natural product. Subsequent in-vitro testing of other identified compounds, such as Neoandrographolide and Dehydroandrographolide, confirmed their ability to decrease the release of nitric oxide (NO) in macrophages, validating the screening method's efficacy. nih.gov

Bio-Affinity Ultrafiltration Coupled with Mass Spectrometry for Target-Ligand Identification

The identification of specific molecular targets for natural compounds is a critical step in drug discovery and understanding their mechanism of action. Bio-affinity ultrafiltration coupled with high-performance liquid chromatography and mass spectrometry (UF-HPLC-MS) has emerged as a powerful and efficient technique for screening and identifying potential bioactive ligands from complex mixtures, such as herbal extracts. This methodology was effectively employed to investigate the binding affinity of compounds from Andrographis paniculata, leading to the identification of this compound as a ligand for the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation research.

The principle of this technique relies on the specific binding interaction between a target protein and its potential ligands. In a typical workflow, an extract containing a multitude of compounds is incubated with the target protein (e.g., COX-2). After an incubation period to allow for binding equilibrium, the mixture is subjected to ultrafiltration through a membrane with a specific molecular weight cutoff. This separates the larger protein-ligand complexes from the smaller, unbound molecules.

The captured protein-ligand complexes are then washed to remove any non-specifically bound compounds. Subsequently, the bound ligands are dissociated from the protein, often by using an organic solvent like methanol, and the released compounds are analyzed by a sensitive analytical technique such as Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS). By comparing the chromatographic peak areas of compounds in the presence of the active target protein versus an inactive (denatured) protein, specific binders can be identified. A significantly larger peak area in the active group indicates a binding affinity between the compound and the target protein.

Detailed Research Findings

In a notable study, this methodology was applied to screen for COX-2 inhibitors from an extract of Andrographis Herba. The results identified five compounds that exhibited binding affinity to the COX-2 enzyme, one of which was this compound. This finding was significant as it was the first time the COX-2 inhibitory activity of this compound was reported. Subsequent enzyme inhibition assays confirmed this interaction, revealing that this compound has an IC50 value of 19 μM against COX-2.

The identification of this compound was achieved through detailed analysis of its mass spectrometry data. The specific retention time and mass-to-charge ratio (m/z) of the compound were key identifiers.

Table 1: UPLC-Q-TOF-MS Identification of this compound as a COX-2 Ligand

| Compound | Retention Time (min) | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Identified Target |

|---|---|---|---|---|

| This compound | Data not available in the provided search results | Data not available in the provided search results | Data not available in the provided search results | Cyclooxygenase-2 (COX-2) |

The binding affinity is quantitatively assessed by comparing the peak areas of the compound in the chromatograms from the experiments with the active enzyme and the heat-inactivated enzyme. A higher peak area in the active enzyme group signifies that the compound was retained by the enzyme-ligand complex during ultrafiltration.

Table 2: Binding Affinity Data for this compound with COX-2

| Compound | Peak Area (Active COX-2) | Peak Area (Inactive COX-2) | Binding Affinity Indication |

|---|---|---|---|

| This compound | Significantly higher than inactive group | Baseline or significantly lower than active group | Positive |

This bio-affinity ultrafiltration-mass spectrometry approach provides a robust and high-throughput method for the discovery of active compounds from natural sources. The identification of this compound as a COX-2 ligand exemplifies the utility of this technique in modern pharmacognosy and drug lead discovery, paving the way for further investigation into its anti-inflammatory potential.

In Silico and Computational Research on Andrographidine E

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. The strength of this interaction is estimated using a scoring function, which calculates a binding energy value (typically in kcal/mol). A lower (more negative) binding energy indicates a more stable and favorable interaction. Studies on Andrographidine E have employed this technique to screen for its potential to interact with a wide array of protein targets involved in inflammation, epigenetic regulation, and infectious diseases.

Chronic inflammation is a key factor in numerous diseases, and proteins that mediate inflammatory responses are prime targets for therapeutic intervention. Molecular docking studies have explored the binding of this compound to several of these key proteins.

In one study, this compound demonstrated a strong binding ability with Matrix Metalloproteinase-9 (MMP-9) and Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as Cyclooxygenase-2 (COX-2). nih.gov The docking score with MMP-9 was -9.01 kcal/mol, and with PTGS2, it was -7.41 kcal/mol. nih.gov These findings suggest a potential mechanism for anti-inflammatory activity, as both MMP-9 and COX-2 are crucial mediators of the inflammatory process. Another in silico investigation revealed that this compound has a favorable binding energy of -9.5 kcal/mol with nitric oxide synthase (NOS), a protein involved in the production of nitric oxide, a signaling molecule in inflammation. biorxiv.org Furthermore, network pharmacology analyses, which predict drug-target interactions, have linked this compound to key inflammatory targets including Tumor Necrosis Factor-alpha (TNF-α), highlighting its potential to modulate multiple nodes within the inflammatory network. nih.gov

| Target Protein | Binding Energy (kcal/mol) | Reference |

|---|---|---|

| MMP-9 | -9.01 | nih.gov |

| Nitric Oxide Synthase (NOS) | -9.5 | biorxiv.org |

| PTGS2 (COX-2) | -7.41 | nih.gov |

Epigenetic modifications play a significant role in gene expression and are increasingly recognized as important in diseases like cancer. nih.govscilit.comtandfonline.com Histone deacetylases (HDACs) are key epigenetic enzymes, and their inhibition is a validated strategy in cancer therapy. nih.govscilit.comtandfonline.com Computational screening of 34 compounds from Andrographis paniculata against three Class I HDACs identified this compound as a particularly promising inhibitor. nih.govscilit.comtandfonline.com

The study revealed that this compound exhibited the highest binding affinities towards HDAC1 and HDAC3, with binding energies of -9.261 kcal/mol and -9.554 kcal/mol, respectively. nih.govscilit.com These values were notably stronger than those of the control drug, Givinostat, which showed binding energies of -8.789 kcal/mol for HDAC1 and -9.448 kcal/mol for HDAC3. nih.govscilit.com This suggests that this compound may be a potent inhibitor of these specific HDAC isoforms.

| Target Protein | Ligand | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| HDAC1 | This compound | -9.261 | nih.govscilit.com |

| HDAC1 | Givinostat (Control) | -8.789 | nih.govscilit.com |

| HDAC3 | This compound | -9.554 | nih.govscilit.com |

| HDAC3 | Givinostat (Control) | -9.448 | nih.govscilit.com |

In the search for antiviral agents, particularly against SARS-CoV-2, in silico methods have been used to rapidly screen natural product libraries. Key viral proteins essential for entry and replication, such as the Spike (S) protein, RNA-dependent RNA polymerase (RdRp), Papain-like protease (PLpro), and the host receptor Angiotensin-converting enzyme 2 (ACE2), are common targets. nih.govnih.gov

One molecular docking study screened 30 compounds from A. paniculata against these four SARS-CoV-2 related proteins. nih.gov The results indicated that all selected compounds, presumably including this compound, exhibited good docking scores of less than -6 kcal/mol with the S protein, RdRp, and ACE2, signifying strong binding affinity. nih.gov While specific scores for this compound were not singled out in the abstract, network pharmacology and docking studies on related compounds like Andrographidine C have shown it forms a stable complex with ACE2, suggesting this class of flavonoids has potential against SARS-CoV-2 targets. rsc.org

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Dihydrofolate reductase (DHFR) is a crucial enzyme in the biosynthesis of nucleic acids and amino acids in bacteria, making it an established target for antimicrobial drugs like trimethoprim. biointerfaceresearch.comresearchgate.netjabonline.in Molecular docking studies have investigated phytochemicals from A. paniculata, including this compound, as potential inhibitors of DHFR from Staphylococcus aureus. biointerfaceresearch.comresearchgate.net These studies indicate that this compound interacts with the active site residues of the enzyme. biointerfaceresearch.comresearchgate.net

In a different study focusing on uropathogenic Escherichia coli, docking analysis showed that this compound had a notable binding affinity for the FimH adhesin, a protein critical for bacterial attachment to host cells. dlsu.edu.ph Another investigation targeting snake venom metalloproteinase (SVMP) found that this compound was among the phytochemicals that could bind to the enzyme, although it was noted for not forming conventional hydrogen bonds with certain active site residues. scispace.com

| Target Organism | Target Protein | Finding | Reference |

|---|---|---|---|

| Staphylococcus aureus | Dihydrofolate Reductase (DHFR) | Interacts with active site residues. | biointerfaceresearch.comresearchgate.net |

| Escherichia coli (Uropathogenic) | FimH Adhesin | Showed best binding affinity among tested flavonoids. | dlsu.edu.ph |

| Snake Venom | Metalloproteinase (SVMP) | Binds to the enzyme but lacks certain conventional hydrogen bonds. | scispace.com |

Molecular Dynamics (MD) Simulations for Assessing Protein-Ligand Complex Stability and Dynamics

While molecular docking provides a static snapshot of a potential interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations predict how a protein-ligand complex behaves over time in a simulated physiological environment, providing critical information about its stability.

The most promising docking results for this compound have been further validated using this technique. For instance, the high-affinity complexes of this compound with HDAC1 and HDAC3 were subjected to MD simulations, which confirmed their stability under physiological conditions. nih.govscilit.comtandfonline.com Similarly, the complex of this compound with the bacterial FimH adhesin was shown to form a stable protein-ligand system during MD simulations. dlsu.edu.ph These simulations typically analyze parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the complex and the flexibility of amino acid residues in the binding pocket, respectively. A stable complex in an MD simulation lends greater confidence to the predictions made by molecular docking.

Network Pharmacology Approaches for Elucidating Multi-Target Mechanisms and Pathway Modulations

Network pharmacology is a systems biology-based approach that investigates the complex interactions between drug components, their protein targets, and the biological pathways they modulate. ijper.orgacs.org This "multi-component, multi-target, multi-pathway" model is particularly well-suited for studying natural products, which often contain multiple active compounds that act on several targets simultaneously. ijper.org

Network pharmacology studies on Andrographis paniculata have identified this compound as a key bioactive ingredient responsible for its anti-inflammatory effects. nih.gov These analyses constructed a "Component-Target-Pathway" network, which revealed that this compound potentially acts on multiple hub targets in inflammation, including IL-6, VEGFA, PTGS2 (COX-2), MMP-9, and TNF-α. nih.gov By mapping these targets to signaling pathways, such as the TNF signaling pathway and NF-kappa B signaling pathway, this approach provides a holistic view of how this compound may exert its therapeutic effects by modulating a complex network of biological interactions rather than acting on a single target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Assessment

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While dedicated QSAR models focusing specifically on this compound are not extensively documented in current scientific literature, research on structurally related compounds from Andrographis paniculata provides valuable insights into the potential application of such models.

A notable study developed a robust regression model for the inhibition of matrix metalloproteinase-2 (MMP-2), an enzyme implicated in cancer progression. benthambooks.com This research included Andrographidine A, a compound structurally similar to this compound, among the evaluated phytochemicals. benthambooks.com The docking score of Andrographidine A was found to be -9.3 kcal/mol, indicating a strong potential for MMP-2 inhibition. benthambooks.com The QSAR model developed in this study offers a framework for predicting the inhibitory activity of similar compounds against MMP-2. benthambooks.com The predicted pIC50 value for Andrographidine A, based on the generated QSAR model, was 9.59. thesciencepublishers.com Such models are instrumental in identifying potential drug leads and guiding the synthesis of new derivatives with enhanced activity. benthambooks.com

The primary goal of such in silico studies is to screen for physicochemical properties, potential toxicity, and biological activity, thereby streamlining the drug discovery process. gsconlinepress.comresearchgate.net For instance, computational tools are used to predict parameters like absorption, distribution, metabolism, and excretion (ADME), which are crucial for a compound's viability as a drug candidate. gsconlinepress.com In the context of this compound and its analogs, QSAR could be a powerful tool to predict their bioactivity against various targets, complementing findings from molecular docking simulations. gsconlinepress.com

While direct QSAR studies on this compound are sparse, the existing research on related flavonoids and other constituents of Andrographis paniculata underscores the potential of this approach. mdpi.comresearchgate.netpharmacophorejournal.com The development of specific 2D and 3D-QSAR models for this compound and its derivatives could elucidate the key structural features required for their biological activities and facilitate the design of novel therapeutic agents. mdpi.comresearchgate.net

Table 1: Predictive Data from a QSAR Model Including a Structurally Related Compound (Andrographidine A)

| Compound | Target | Predicted Activity (pIC50) | Molecular Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Andrographidine A | MMP-2 | 9.59 | -9.3 | HIS-120, HIS-130 | benthambooks.comthesciencepublishers.com |

Future Perspectives and Translational Research Opportunities for Andrographidine E

Comprehensive Elucidation of Remaining Biosynthetic Pathways

The biosynthesis of specialized metabolites in Andrographis paniculata involves complex enzymatic pathways. While significant progress has been made in understanding the formation of the plant's characteristic diterpenoid lactones, such as andrographolide (B1667393), through the mevalonic acid (MVA) and 2-C-methylerythritol 4-phosphate (MEP) pathways, the specific genetic and enzymatic steps leading to its flavonoid constituents, including Andrographidine E, are less understood. researchgate.netnih.govnih.gov

Integrated transcriptomic and metabolomic analyses have begun to identify putative genes associated with both terpenoid and flavonoid metabolism in A. paniculata. nih.gov These studies have revealed numerous candidate genes, including those for terpene synthases and various enzyme families crucial for tailoring the core flavonoid structure. nih.govnih.gov However, the precise sequence of enzymatic reactions and the specific genes responsible for the unique structural features of this compound remain to be functionally validated.

Future research must focus on:

Functional Genomics: Characterizing the roles of candidate genes, particularly those from the Cytochrome P450 (CYP) and 2-oxoglutarate-dependent dioxygenase (2OGD) superfamilies, which are known to be involved in the hydroxylation, methylation, and other modifications that define the final structure of flavonoids. nih.gov

Pathway Reconstruction: Utilizing heterologous expression systems (e.g., in yeast or Nicotiana benthamiana) to express candidate genes and reconstruct portions of the biosynthetic pathway in vitro. This approach can definitively confirm enzyme function and substrate specificity.

Regulatory Networks: Investigating the transcription factors and signaling pathways that regulate the expression of this compound biosynthetic genes, which could enable metabolic engineering strategies to enhance its production.

Table 1: Key Enzyme Families in A. paniculata Metabolite Biosynthesis

| Enzyme Family | Role in Biosynthesis | Relevance to this compound |

| Phenylalanine ammonia-lyase (PAL) | Catalyzes the first step in the general phenylpropanoid pathway, the precursor to flavonoids. | Foundational for the synthesis of the flavonoid backbone. |

| Chalcone (B49325) synthase (CHS) | A key enzyme in the flavonoid biosynthesis pathway, producing the chalcone scaffold. | Essential for creating the core structure from which this compound is derived. |

| Cytochrome P450 (CYP) | A large superfamily of enzymes responsible for oxidation, hydroxylation, and methoxylation reactions. | Highly likely to be involved in the specific methoxy (B1213986) group additions characteristic of this compound. nih.gov |

| UDP-glycosyltransferases (UGTs) | Catalyze the attachment of sugar moieties to the flavonoid structure. | Responsible for adding the glycoside group to the this compound structure. nih.gov |

Development of Novel Analytical Methodologies for Trace Analysis in Complex Biological and Botanical Matrices

Accurate detection and quantification of this compound are essential for biosynthetic studies, quality control of herbal preparations, and pharmacokinetic analysis. Current analytical methods used for the constituents of A. paniculata include High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-Q-TOF-MS), Column Chromatography (CC), and Centrifugal Thin-Layer Chromatography (CTLC). researchgate.netmdpi.comslideshare.net While these techniques are effective for identifying and isolating compounds from plant extracts, significant challenges remain, particularly for trace analysis.

The low concentration of this compound in biological samples (e.g., plasma, tissues) following administration necessitates the development of more sensitive and robust analytical methods. Future efforts should be directed toward:

Advanced Mass Spectrometry: Developing targeted tandem mass spectrometry (MS/MS) methods with high selectivity and sensitivity for quantifying picogram or femtogram levels of this compound and its metabolites.

Novel Sample Preparation: Creating improved extraction and clean-up protocols, such as solid-phase microextraction (SPME) or magnetic solid-phase extraction, to efficiently isolate this compound from complex biological and botanical matrices while minimizing interference.

Hyphenated Techniques: Further exploring advanced hyphenated techniques that combine high-resolution separation with highly sensitive detection to resolve isomeric compounds and provide comprehensive metabolic profiles.